molecular formula C11H13NO3 B2482645 4-[(Dimethylcarbamoyl)methyl]benzoic acid CAS No. 148613-31-4

4-[(Dimethylcarbamoyl)methyl]benzoic acid

Cat. No.: B2482645
CAS No.: 148613-31-4
M. Wt: 207.229
InChI Key: LJTQUFHONBMKSS-UHFFFAOYSA-N
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Description

4-[(Dimethylcarbamoyl)methyl]benzoic acid is a versatile small molecule scaffold with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylcarbamoyl)methyl]benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylcarbamoyl)methyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(Dimethylcarbamoyl)methyl]benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Dimethylcarbamoyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Carbamoylmethyl)benzoic acid
  • 4-(Methylcarbamoyl)benzoic acid

Uniqueness

4-[(Dimethylcarbamoyl)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamoyl group provides a versatile functional handle for further chemical modifications, making it a valuable scaffold in various research and industrial applications .

Properties

IUPAC Name

4-[2-(dimethylamino)-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTQUFHONBMKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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